

Technical Guide: Tributylmethylammonium Bromide (N1444Br)

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Compound of Interest

Compound Name: *Tributylmethylammonium bromide*

CAS No.: 37026-88-3

Cat. No.: B1589591

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Advanced Applications in Catalysis, Energy Storage, and Surface Engineering

Executive Summary

Tributylmethylammonium bromide (TMAB, N1444Br, CAS: 37026-88-3) is an asymmetric quaternary ammonium salt that serves as a critical functional material in modern chemical engineering. Unlike its symmetric counterpart, tetrabutylammonium bromide (TBAB), TMAB possesses a distinct steric profile due to the presence of a single methyl group alongside three butyl chains. This asymmetry lowers its lattice energy, enhancing solubility in specific organic media and altering its packing density at interfaces.

This guide details the technical specifications, synthesis protocols, and high-value applications of TMAB, specifically focusing on its emerging role as an interfacial passivator in perovskite photovoltaics and a bromine-complexing agent in redox flow batteries.

Physicochemical Profile

Property	Specification
Chemical Formula	
Molecular Weight	280.29 g/mol
CAS Number	37026-88-3
Appearance	White to off-white hygroscopic crystals
Melting Point	120–122 °C
Solubility	High in Water (>100 g/L), Ethanol, Acetonitrile; Moderate in DCM.[1]
Electrochemical Window	~4.5 V (vs Li/Li+) in ionic liquid formulations (anion dependent)
Acronym	TMAB, N1444Br

Key Structural Advantage: The

cation structure breaks the high symmetry observed in tetraalkylammonium salts. This structural entropy often results in lower melting points for its ionic liquid derivatives (e.g., when paired with

or

) and more dynamic surface interactions in catalytic cycles.

Synthesis Protocols

Researchers often require high-purity TMAB free from halide impurities or water. While direct methylation with methyl bromide is the industrial standard, it involves handling toxic gases. A "Green Chemistry" route using dimethyl carbonate (DMC) is recommended for laboratory synthesis to ensure safety and high purity.

Protocol A: The "Green" Laboratory Route (Halide-Free Methylation)

Mechanism: Quaternization using Dimethyl Carbonate followed by Anion Exchange.

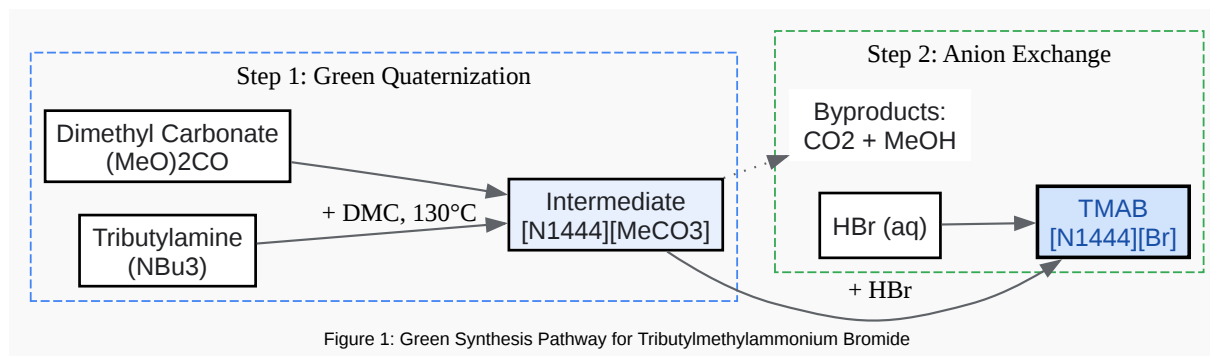
- Quaternization:
 - Reagents: Tributylamine (1.0 eq), Dimethyl Carbonate (DMC, 1.5 eq), Methanol (solvent).
 - Conditions: Reflux at 120–140 °C in a pressure vessel (autoclave) for 12–24 hours.
 - Intermediate: Tributylmethylammonium methylcarbonate ().
- Anion Exchange (Metathesis):
 - Add Hydrobromic acid (HBr, 48% aq) dropwise to the intermediate solution until pH reaches 5–6.
 - and Methanol are released as byproducts.
- Purification:
 - Evaporate solvent under reduced pressure.
 - Recrystallize the crude solid from Ethyl Acetate/Acetonitrile (9:1).
 - Dry under high vacuum at 60 °C for 24 hours to remove trace water.

Protocol B: Classical Direct Alkylation (Industrial)

Mechanism:

Nucleophilic Substitution.

- Reagents: Tributylamine + Bromomethane (Methyl Bromide).
- Note: Requires handling of gaseous MeBr. Strictly controlled environment required.
- Yield: Typically >95% atom economy.



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Key Application Domains

A. Perovskite Solar Cells (PSCs) & LEDs

TMAB has emerged as a superior interfacial passivation agent compared to TBAB. In perovskite films (e.g.,

or

), surface defects such as halide vacancies (

) and under-coordinated

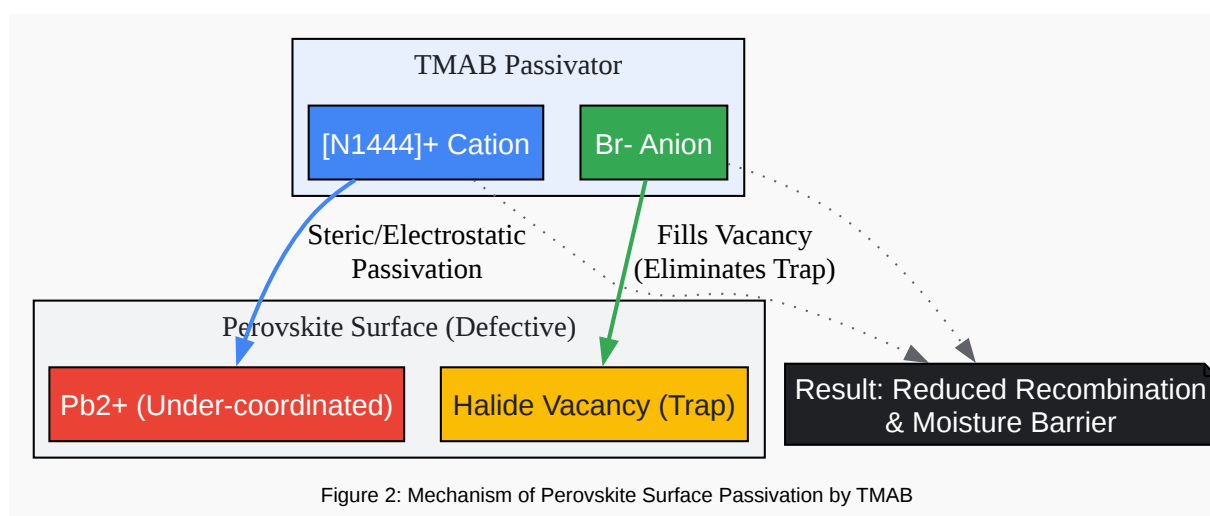
ions act as non-radiative recombination centers, reducing device efficiency.

- Mechanism:
 - Cation Anchoring: The ammonium head () electrostatically interacts with negatively charged defects or the inorganic cage, while the butyl chains form a hydrophobic barrier against moisture.
 - Defect Filling: The bromide anion () effectively fills halide vacancies at the crystal surface.
 - Asymmetry Effect: The single methyl group allows the

cation to pack more densely or orient differently than the bulky

(TBAB), leading to better electronic coupling at the interface.

- Outcome: Enhanced Open-Circuit Voltage (), reduced hysteresis, and improved environmental stability (T50 lifetime).



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B. Energy Storage: Zinc-Bromine Flow Batteries

In Zinc-Bromine batteries, elemental bromine (

) generated during charging is hazardous and can cause self-discharge if it diffuses to the zinc anode.

- Role of TMAB: It acts as a Bromine Complexing Agent (BCA).
- Chemistry: (and higher polybromides).
- Advantage: The resulting polybromide phase is an oily liquid that is immiscible with the aqueous electrolyte. This sequesters the reactive bromine, storing it safely until discharge.

The asymmetric structure of TMAB helps modulate the viscosity and bromine-carrying capacity of this second phase.

C. Phase Transfer Catalysis (PTC)

TMAB facilitates reactions between immiscible phases (e.g., aqueous/organic) by transporting anions into the organic phase.

- Applications: Alkylation of active methylene compounds, nucleophilic substitutions (), and synthesis of polyesters.
- Performance: Often offers a trade-off between the high lipophilicity of TBAB and the higher charge density of Trimethylbutylammonium salts, making it useful for substrates with intermediate polarity.

Safety & Handling

- Hazards: TMAB is an irritant to eyes, skin, and the respiratory system (H315, H319, H335). It is hygroscopic; absorption of water can alter stoichiometry in precise formulations.
- Storage: Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HBr fumes).

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